molecular formula C16H15ClN2O2S B5664124 2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B5664124
M. Wt: 334.8 g/mol
InChI Key: BZCTWFLKAOSCSG-UHFFFAOYSA-N
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Description

"2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide" is a compound with a complex molecular structure that suggests potential for diverse chemical reactions and properties. The detailed exploration of its synthesis, structural characteristics, and chemical behavior can provide insights into its applications in various scientific fields.

Synthesis Analysis

The synthesis of related compounds, such as antipyrine derivatives and benzothiazole derivatives, typically involves multistep synthetic processes characterized by good yields and characterized using spectroscopic techniques like IR, 1H-, and 13C-NMR spectroscopy, as well as single-crystal X-ray diffraction for structural confirmation (Saeed et al., 2020); (Ćaleta et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide" often features complex intermolecular interactions, including hydrogen bonds and π-interactions, which are crucial for the stabilization of their solid-state structures. These interactions are thoroughly analyzed through techniques such as Hirshfeld surface analysis and DFT calculations (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of related compounds often involves interactions with various reagents to form novel heterocyclic compounds, suggesting a versatile chemistry that can lead to the synthesis of molecules with potential biological or industrial applications (Mohamed et al., 2020).

Physical Properties Analysis

The physical properties, such as crystallization behavior and solid-state structure, of compounds related to "2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide," are significantly influenced by their molecular arrangements and intermolecular interactions, as evidenced by their crystal packing and stabilization mechanisms (Saeed et al., 2020).

properties

IUPAC Name

2-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-16(2)7-11-13(12(20)8-16)22-15(18-11)19-14(21)9-5-3-4-6-10(9)17/h3-6H,7-8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCTWFLKAOSCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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